Product packaging for 4-Fluoro-3,5-dimethylphenylacetic acid(Cat. No.:CAS No. 1000544-58-0)

4-Fluoro-3,5-dimethylphenylacetic acid

Cat. No.: B1393359
CAS No.: 1000544-58-0
M. Wt: 182.19 g/mol
InChI Key: KVZWAVFWDGHWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3,5-dimethylphenylacetic acid (CAS 1000544-58-0) is a fluorinated phenylacetic acid derivative of significant interest in modern medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate, particularly in the development of novel therapeutic agents. Its key structural features—the acetic acid linker and the specific placement of fluorine and methyl groups on the phenyl ring—make it a valuable building block for constructing more complex, bioactive molecules. Notably, this compound and its structural analogs have demonstrated remarkable importance in antiparasitic research. Recent studies highlight its role in the synthesis of potent, orally efficacious lead compounds for treating cryptosporidiosis, a debilitating parasitic disease. Research indicates that the 4-fluoro substitution on the phenyl ring plays a remarkable role in enhancing the potency of these drug candidates against Cryptosporidium parvum . The incorporation of this aromatic "tail" group has been shown to be superior to other substituents, contributing to the development of compounds with low micromolar EC50 values and excellent efficacy in animal models . With a molecular formula of C 10 H 11 FO 2 and a molecular weight of 182.19 g/mol , it is supplied as a solid and should be stored sealed in a dry environment at ambient temperature . Researchers are advised to handle this material with appropriate precautions, as it may cause skin and serious eye irritation and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B1393359 4-Fluoro-3,5-dimethylphenylacetic acid CAS No. 1000544-58-0

Properties

IUPAC Name

2-(4-fluoro-3,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZWAVFWDGHWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyanation Route

One classical approach is to start from a suitably substituted fluorinated aromatic compound, such as 4-fluoro-3,5-dimethylbenzene or its derivatives, followed by chloromethylation and cyanation, then hydrolysis to yield the phenylacetic acid.

  • Chloromethylation of 1-fluoro-3,5-dimethylbenzene introduces a chloromethyl group at the benzylic position.
  • Cyanation of the chloromethyl intermediate using alkali metal cyanides (e.g., NaCN) yields the corresponding benzyl nitrile.
  • Hydrolysis of the nitrile under acidic or basic conditions produces the target phenylacetic acid.

This method, however, requires careful handling due to the potential formation of bis(chloromethyl) ether, a toxic byproduct, necessitating stringent safety measures.

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

A more modern and industrially favored method involves the use of palladium-catalyzed Suzuki coupling between a halogenated aromatic substrate and an arylboronic acid or ester.

  • Starting materials such as 3,5-dimethyl-4-fluorophenyl halides (bromide or chloride) are reacted with boronic acid derivatives under palladium catalysis.
  • Catalysts include Pd(0) or Pd(II) complexes, often supported on carbon or other carriers.
  • Ligands such as tri(tert-butyl)phosphine enhance catalytic activity and selectivity.
  • The reaction is typically conducted in mixed solvent systems (e.g., water with organic solvents like THF or toluene) under inert atmosphere (argon or nitrogen) at temperatures ranging from 20 to 140 °C.
  • Bases such as potassium carbonate or sodium hydroxide facilitate the coupling by activating the boronic acid.

This approach allows the direct formation of substituted phenylacetic acid esters or acids with high purity and yield, avoiding hazardous intermediates.

Glyoxylic Acid Condensation Followed by Hydrolysis

Another method involves the condensation of 1-fluoro-3,5-dimethylbenzene with glyoxylic acid or its esters under acidic catalysis:

  • The aromatic substrate reacts with glyoxylic acid in the presence of strong acids like sulfuric or hydrochloric acid.
  • The reaction proceeds via electrophilic aromatic substitution to form the mandelic acid intermediate.
  • Subsequent reduction or hydrolysis steps convert the mandelic acid to the phenylacetic acid.

Reaction conditions vary from 20 to 80 °C with reaction times between 1 and 24 hours. Organic acids such as acetic acid or propionic acid are often used as co-solvents to improve solubility and reaction rates.

Hydrolysis of Cyanoacetate Esters

A related approach involves the reaction of fluorinated aromatic compounds with alkyl cyanoacetates under basic conditions to form cyano-substituted esters, which are then hydrolyzed and decarboxylated under acidic or basic conditions to yield the phenylacetic acid.

  • For example, 1,2,4,5-tetrafluorobenzene reacts with alkyl cyanoacetate in alkaline organic solvents.
  • The resulting cyanoester is hydrolyzed using hydrochloric or sulfuric acid (1–12 mol/L HCl or 10–70% H2SO4) to afford the fluorinated phenylacetic acid.
  • Reaction parameters such as acid concentration, molar ratios, and temperature are optimized to maximize yield (up to 75% reported) and purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Chloromethylation + Cyanation 4-Fluoro-3,5-dimethylbenzene Chloromethylation reagents, NaCN Acidic/basic hydrolysis, 20-80°C Moderate Requires safety measures due to bis(chloromethyl) ether
Palladium-Catalyzed Suzuki Halogenated fluorinated aromatics Pd catalysts, phosphine ligands, base 20-140°C, inert atmosphere High Industrially favored, high purity, scalable
Glyoxylic Acid Condensation 1-Fluoro-3,5-dimethylbenzene Glyoxylic acid, strong acid catalyst 20-80°C, 1-24 h Good Forms mandelic acid intermediate, requires further steps
Cyanoacetate Ester Hydrolysis Fluorinated aromatics + alkyl cyanoacetate Alkali base, HCl or H2SO4 Reflux, acid hydrolysis ~75 Efficient but requires careful acid/base control

Detailed Research Findings and Notes

  • The palladium-catalyzed Suzuki coupling method offers flexibility in substituent variation and avoids hazardous intermediates, making it suitable for large-scale synthesis.
  • Acidic hydrolysis of cyanoacetate esters under concentrated HCl or H2SO4 is effective for fluorinated phenylacetic acids, with acid concentration and molar ratios crucial for optimizing yield.
  • Glyoxylic acid condensation is a classical method but may require longer reaction times and multiple purification steps.
  • Safety concerns with chloromethylation routes limit their industrial application despite their straightforward chemistry.
  • Solvent choice (e.g., acetic acid, propionic acid, THF, toluene) and temperature control are critical for reaction efficiency and product purity across methods.
  • Catalysts and ligands in palladium-catalyzed reactions can be tailored to improve turnover numbers and selectivity, with trialkylphosphines being particularly effective.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,5-dimethylphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Fluoro-3,5-dimethylphenylacetic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

  • Reactions and Transformations:
    • Oxidation: Can be oxidized to form ketones or aldehydes.
    • Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols.
    • Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity. It has been studied for its interactions with various enzymes, which could lead to potential therapeutic applications.

  • Mechanisms of Action:
    • The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing biological processes.

Pharmaceutical Development

Drug Design and Development

The compound is investigated for its potential use in drug development. Its structural properties make it suitable for designing molecules with specific pharmacological properties.

  • Case Study:
    • In a study focusing on anti-inflammatory agents, derivatives of phenylacetic acids were synthesized to evaluate their efficacy against inflammation markers. Compounds similar to this compound showed promising results in preclinical trials .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale applications.

  • Production Methods:
    • Catalytic hydrogenation and continuous flow reactors are employed to optimize production processes and improve yields.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylphenylacetic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in metabolic pathways.

    Pathways: The compound may inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 4-fluoro-3,5-dimethylphenylacetic acid and related phenylacetic acid derivatives:

Compound Name Substituents Molecular Formula pKa* (Acidic Proton) Key Applications/Properties
This compound 3,5-diCH₃, 4-F C₁₀H₁₁FO₂ ~3.5 Drug intermediates, enhanced lipophilicity
2,5-Dimethylphenylacetic acid 2,5-diCH₃ C₁₀H₁₂O₂ ~4.0 Fine chemicals, lower acidity
3,5-Difluorophenylacetic acid 3,5-diF C₈H₆F₂O₂ ~2.8 High acidity, agrochemical precursors
Phenylacetic acid None C₈H₈O₂ ~4.3 Industrial synthesis, fragrances

*Note: pKa values are estimated based on substituent effects; experimental data may vary.

Structural and Electronic Analysis

  • Fluorine vs. Methyl Substitution: The fluorine atom in this compound exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the acetic acid group (~3.5) compared to non-fluorinated analogs like 2,5-dimethylphenylacetic acid (pKa ~4.0) . This enhances its solubility in polar solvents and reactivity in nucleophilic reactions. Methyl groups at C3 and C5 donate electrons (+I effect), slightly counteracting fluorine’s -I effect.
  • Comparison with Difluoro Analogs :

    • 3,5-Difluorophenylacetic acid () exhibits greater acidity (pKa ~2.8) due to two fluorine atoms amplifying the -I effect. However, it lacks methyl groups, reducing steric bulk and lipophilicity compared to the target compound .

Research Findings and Trends

Recent studies highlight this compound as a versatile intermediate in kinase inhibitor synthesis, outperforming 3,5-difluorophenylacetic acid in selectivity due to its balanced electronic profile . In contrast, 2,5-dimethylphenylacetic acid is more commonly employed in non-pharmaceutical applications (e.g., fragrances) due to its lower cost and simpler synthesis .

Biological Activity

Overview

4-Fluoro-3,5-dimethylphenylacetic acid (FDMPA) is an organic compound with the molecular formula C10H11FO2. It is a derivative of phenylacetic acid, featuring a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions. This unique structure contributes to its potential biological activities, including interactions with enzymes and applications in drug development.

FDMPA can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions enable the compound to be utilized as a building block in synthetic organic chemistry.

Reaction Type Reagents Major Products
OxidationPotassium permanganateKetones or aldehydes
ReductionLithium aluminum hydrideAlcohols
SubstitutionSodium methoxideVarious substituted phenylacetic acids

The biological activity of FDMPA is primarily attributed to its interaction with specific enzymes involved in metabolic pathways. The compound may act as an inhibitor or activator of these enzymes, leading to significant changes in metabolic processes. Understanding the precise molecular targets and pathways affected by FDMPA is crucial for its application in medicinal chemistry.

Biological Activity

Research indicates that FDMPA exhibits various biological activities:

  • Enzyme Interaction : Studies have shown that FDMPA can interact with enzymes, potentially modulating their activity. This interaction is vital for its application in drug design and development.
  • Pharmacological Potential : The compound has been investigated for its potential use in developing pharmaceuticals, particularly those targeting metabolic disorders.
  • Toxicological Studies : Preliminary studies suggest that FDMPA may possess lower toxicity compared to other similar compounds, making it a candidate for further research in therapeutic applications.

Case Studies

Recent studies have explored the biological effects of FDMPA:

  • Enzyme Inhibition Studies : A study demonstrated that FDMPA inhibits specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of certain drugs when co-administered with FDMPA.
  • Anti-inflammatory Activity : In vitro tests have shown that FDMPA exhibits anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Research has indicated that FDMPA possesses antimicrobial activity against various bacterial strains, which could be beneficial in developing new antibiotics.

Comparison with Similar Compounds

FDMPA's unique structural features differentiate it from similar compounds such as 4-fluorophenylacetic acid and 3,5-dimethylphenylacetic acid. The presence of both fluorine and methyl groups contributes to its distinct chemical properties and biological activities.

Compound Key Features
4-Fluorophenylacetic acidLacks methyl groups; primarily used as a precursor
3,5-Dimethylphenylacetic acidLacks fluorine; exhibits different metabolic properties
This compoundUnique combination of fluorine and methyl groups

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3,5-dimethylphenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or halogenation of pre-functionalized aromatic precursors. For example, fluorination via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) on 3,5-dimethylphenylacetic acid derivatives can introduce the fluorine moiety. Reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect regioselectivity and yield . Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to achieve >95% purity.

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm fluorine substitution patterns and methyl group positions. Fluorine-induced deshielding in NMR distinguishes para/meta substituents .
  • HPLC-UV/FLD : Quantify purity using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid). Fluorinated analogs often exhibit retention times between 8–12 minutes under gradient elution .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (expected m/z ~196.2 [M-H]⁻) and fragmentation patterns .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer: Store under inert conditions (argon/vacuum-sealed vials) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light, which may degrade the acetic acid moiety . Stability tests under accelerated conditions (40°C/75% RH for 30 days) can predict shelf life. Monitor via periodic HPLC to detect decomposition products like 3,5-dimethylphenol or fluoroacetic acid derivatives .

Q. What biochemical or pharmacological applications are feasible for this compound?

Methodological Answer: Its fluorinated aromatic structure makes it a candidate for:

  • Enzyme inhibition studies : Fluorine’s electronegativity modulates binding affinity to active sites (e.g., cyclooxygenase or cytochrome P450 isoforms) .
  • Metabolite tracing : Use ¹⁹F NMR to track metabolic pathways in vitro .
  • Prodrug design : The acetic acid group facilitates conjugation with bioactive molecules (e.g., NSAIDs) to enhance solubility .

Advanced Research Questions

Q. How can mechanistic studies resolve uncertainties in the compound’s reactivity under catalytic conditions?

Methodological Answer: Employ kinetic isotope effects (KIE) or deuterium labeling to probe reaction mechanisms. For example, substituting the methyl groups with CD₃ (via deuteration) can clarify whether hydrogen abstraction is rate-limiting in oxidation reactions . Computational modeling (DFT calculations) further identifies transition states and intermediates .

Q. What analytical challenges arise in detecting trace impurities, and how can they be mitigated?

Methodological Answer: Fluorinated byproducts (e.g., di-fluorinated isomers or chlorinated contaminants from synthesis) require high-resolution LC-MS/MS for identification. Use MRM (multiple reaction monitoring) modes targeting specific fragment ions (e.g., m/z 179 → 135 for defluorinated species) . Ion-pair chromatography with perfluorinated carboxylic acids enhances separation efficiency .

Q. How can computational modeling optimize its interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to predict binding modes. Fluorine’s van der Waals radius (1.47 Å) improves hydrophobic interactions in binding pockets .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes .

Q. How should researchers address contradictory data regarding its metabolic stability across cell lines?

Methodological Answer: Apply factorial design (2^k experiments) to isolate variables:

  • Factors : Cell type (hepatocytes vs. macrophages), incubation time, and cofactor availability (NADPH).
  • Response surface methodology (RSM) : Model interactions between variables to identify dominant degradation pathways . Validate with isotopically labeled analogs (e.g., ¹³C-methyl groups) to trace metabolic fates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3,5-dimethylphenylacetic acid
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